molecular formula C11H14ClNO2 B10838631 (R)-5-Amino-3-(4-chloro-phenyl)-pentanoic acid

(R)-5-Amino-3-(4-chloro-phenyl)-pentanoic acid

Cat. No.: B10838631
M. Wt: 227.69 g/mol
InChI Key: QXAGSDSDBMVSQR-SECBINFHSA-N
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Description

®-5-Amino-3-(4-chloro-phenyl)-pentanoic acid is a chiral compound with significant pharmacological properties. It is structurally related to baclofen, a well-known muscle relaxant and antispastic agent. This compound is of interest due to its potential as a selective agonist for gamma-aminobutyric acid (GABA) receptors, particularly the GABA_B subtype .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Amino-3-(4-chloro-phenyl)-pentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and nitroethane.

    Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 4-chlorobenzaldehyde and nitroethane to form 4-chloro-β-nitrostyrene.

    Reduction: The nitro group is then reduced to an amine using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amination: The resulting amine undergoes further reaction with acrylonitrile to form the corresponding nitrile.

    Hydrolysis: Finally, the nitrile is hydrolyzed under acidic or basic conditions to yield ®-5-Amino-3-(4-chloro-phenyl)-pentanoic acid.

Industrial Production Methods

Industrial production of ®-5-Amino-3-(4-chloro-phenyl)-pentanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

®-5-Amino-3-(4-chloro-phenyl)-pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-5-Amino-3-(4-chloro-phenyl)-pentanoic acid has diverse applications in scientific research:

Mechanism of Action

The primary mechanism of action of ®-5-Amino-3-(4-chloro-phenyl)-pentanoic acid involves its interaction with GABA_B receptors. It acts as an agonist, binding to these receptors and mimicking the inhibitory neurotransmitter GABA. This leads to the activation of downstream signaling pathways that result in the modulation of neuronal excitability and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-Amino-3-(4-chloro-phenyl)-pentanoic acid is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike baclofen, it has a chlorine substituent on the phenyl ring, which may enhance its binding affinity and selectivity for GABA_B receptors .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

(3R)-5-amino-3-(4-chlorophenyl)pentanoic acid

InChI

InChI=1S/C11H14ClNO2/c12-10-3-1-8(2-4-10)9(5-6-13)7-11(14)15/h1-4,9H,5-7,13H2,(H,14,15)/t9-/m1/s1

InChI Key

QXAGSDSDBMVSQR-SECBINFHSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CCN)CC(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(CCN)CC(=O)O)Cl

Origin of Product

United States

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